N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine
Brand Name: Vulcanchem
CAS No.: 202522-21-2
VCID: VC16691876
InChI: InChI=1S/C9H11NO/c1-7-3-4-8(2)9(5-7)6-10-11/h3-6,11H,1-2H3
SMILES:
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol

N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine

CAS No.: 202522-21-2

Cat. No.: VC16691876

Molecular Formula: C9H11NO

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine - 202522-21-2

Specification

CAS No. 202522-21-2
Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
IUPAC Name N-[(2,5-dimethylphenyl)methylidene]hydroxylamine
Standard InChI InChI=1S/C9H11NO/c1-7-3-4-8(2)9(5-7)6-10-11/h3-6,11H,1-2H3
Standard InChI Key CYXCYDJPJFMZOD-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C)C=NO

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a planar 2,5-dimethylphenyl ring connected to a hydroxylamine group (NH2OH\text{NH}_2\text{OH}) via a methylidene (CH=\text{CH}=) bridge. The IUPAC name, N-[(2,5-dimethylphenyl)methylidene]hydroxylamine, reflects this arrangement. The aromatic ring’s methyl groups at positions 2 and 5 introduce steric hindrance, influencing reactivity and stability.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS No.202522-21-2
Molecular FormulaC9H11NO\text{C}_9\text{H}_{11}\text{NO}
Molecular Weight149.19 g/mol
Canonical SMILESCC1=CC(=C(C=C1)C)C=NO
InChI KeyCYXCYDJPJFMZOD-UHFFFAOYSA-N

The Standard InChI string (\text{InChI=1S/C}_9\text{H}_{11}\text{NO/c1-7-3-4-8(2)9(5-7)6-10-11/h3-6,11H,1-2H3) confirms the connectivity and stereochemistry.

Synthesis and Optimization

Condensation Reaction

The primary synthesis route involves reacting 2,5-dimethylbenzaldehyde with hydroxylamine hydrochloride in a polar solvent (e.g., methanol or ethanol) under reflux :

2,5-Dimethylbenzaldehyde+NH2OHHClBaseN-[(2,5-Dimethylphenyl)methylidene]hydroxylamine+H2O\text{2,5-Dimethylbenzaldehyde} + \text{NH}_2\text{OH} \cdot \text{HCl} \xrightarrow{\text{Base}} \text{N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine} + \text{H}_2\text{O}

A base such as sodium methoxide deprotonates hydroxylamine, facilitating nucleophilic attack on the aldehyde .

Table 2: Typical Reaction Conditions

ParameterCondition
SolventMethanol/Ethanol
TemperatureReflux (~65–78°C)
Reaction Time4–6 hours
Yield70–85% (estimated)

Purification and Scalability

Crude product purification often involves recrystallization from ethanol or column chromatography. Industrial-scale synthesis may require optimized protocols to minimize byproducts like oximes or imines.

Reactivity and Functionalization

Nucleophilic and Electrophilic Sites

The hydroxylamine group (NH2OH\text{NH}_2\text{OH}) acts as a nucleophile, participating in:

  • Acylation: Reaction with acyl chlorides to form hydroxamates .

  • Alkylation: Formation of N-alkyl derivatives under basic conditions .
    The methylidene group (C=N\text{C=N}) undergoes electrophilic additions, such as cycloadditions with dienes .

Redox Behavior

The compound can oxidize to nitroso derivatives (C=N-O\text{C=N-O}) or reduce to secondary amines (C-NH2\text{C-NH}_2), depending on the reagent . Such transformations are critical in synthesizing bioactive molecules .

Applications in Organic and Medicinal Chemistry

Intermediate in Heterocycle Synthesis

N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine serves as a precursor for:

  • Isoxazolines: Via 1,3-dipolar cycloaddition with nitrile oxides.

  • Quinazolinones: Through condensation with anthranilic acid derivatives .

Pharmaceutical Relevance

Hydroxylamine derivatives inhibit enzymes like histone deacetylases (HDACs) and urease . For example, hydroxamic acids derived from similar compounds exhibit anticancer activity by modulating epigenetic pathways .

Recent Advances and Future Directions

Catalytic Applications

Recent studies highlight the use of hydroxylamine derivatives in catalytic cycles for C–N bond formation . For instance, N-centered radicals generated from analogous compounds facilitate alkene amination .

Bioconjugation Strategies

The methylidene group’s reactivity enables site-specific protein modification, a burgeoning area in antibody-drug conjugate (ADC) development .

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